Pyrazolo[1,5-A]pyridin-3-ylboronic acid
CAS No.: 1238337-01-3
Cat. No.: VC3284016
Molecular Formula: C7H7BN2O2
Molecular Weight: 161.96 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-A]pyridin-3-ylboronic acid - 1238337-01-3](/images/structure/VC3284016.png)
Specification
CAS No. | 1238337-01-3 |
---|---|
Molecular Formula | C7H7BN2O2 |
Molecular Weight | 161.96 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyridin-3-ylboronic acid |
Standard InChI | InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H |
Standard InChI Key | QHIVIXSDBZREFP-UHFFFAOYSA-N |
SMILES | B(C1=C2C=CC=CN2N=C1)(O)O |
Canonical SMILES | B(C1=C2C=CC=CN2N=C1)(O)O |
Introduction
Chemical Identity and Structure
Pyrazolo[1,5-A]pyridin-3-ylboronic acid is characterized by a fused heterocyclic ring system with the boronic acid group serving as a key functional moiety for various chemical transformations and biological interactions. The compound is identified through several classification parameters that facilitate its recognition in chemical databases and research literature.
Basic Identification Parameters
The compound is uniquely identified through the following designations:
Parameter | Value |
---|---|
CAS Registry Number | 1238337-01-3 |
Molecular Formula | C₇H₇BN₂O₂ |
Molecular Weight | 161.96 g/mol |
IUPAC Name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid |
Standard InChI | InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10 |
The compound is also recognized by several synonyms including PYRAZOLO[1,5-A]PYRIDINE-3-BORONIC ACID and Boronic acid, B-pyrazolo[1,5-a]pyridin-3-yl- .
Physical and Chemical Properties
Pyrazolo[1,5-A]pyridin-3-ylboronic acid demonstrates distinctive physical and chemical characteristics that influence its behavior in various chemical reactions, biological systems, and formulation processes.
Structural Characteristics
The compound features a fused heterocyclic system composed of pyrazole and pyridine rings with a boronic acid group (-B(OH)₂) at the 3-position. This structural arrangement contributes to its unique chemical reactivity and biological activity profile.
Chemical Reactivity
The boronic acid moiety serves as a functional handle for various chemical transformations, particularly in coupling reactions such as the Suzuki-Miyaura coupling. This reactivity makes the compound valuable in synthetic organic chemistry and medicinal chemistry applications for building more complex molecular structures.
Biological Activity and Mechanisms
Interaction with Biological Targets
Pyrazolo[1,5-A]pyridin-3-ylboronic acid exhibits significant biological activity, particularly through its interactions with tropomyosin receptor kinases (TRKs). These kinases are involved in various cellular processes including neuronal development, survival, and differentiation.
Cancer-Related Signaling Pathways
The compound demonstrates notable activity in cancer-related signaling pathways. Its structural features enable specific interactions with molecular targets that are implicated in oncogenic processes, making it a potential lead compound for cancer therapy development.
Mechanism of Action
The boronic acid group is known to form reversible covalent bonds with nucleophilic groups such as hydroxyls and amines, which are commonly found in the active sites of enzymes. This property may contribute to the compound's ability to modulate enzyme activity and influence signaling pathways relevant to cancer and other diseases.
Applications in Research
Medicinal Chemistry Applications
Pyrazolo[1,5-A]pyridin-3-ylboronic acid serves as an important building block in medicinal chemistry. Its use in the synthesis of biologically active compounds has expanded the chemical space available for drug discovery efforts.
Chemical Biology Tools
Beyond therapeutic applications, the compound can serve as a valuable tool in chemical biology for probing biological systems and understanding molecular mechanisms of disease. Its distinctive reactivity profile allows for selective chemical modifications and labeling strategies.
Hazard Category | Classification |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302 - Harmful if swallowed |
H315 - Causes skin irritation | |
H319 - Causes serious eye irritation | |
H335 - May cause respiratory irritation |
These hazard identifications emphasize the need for appropriate safety measures when handling this compound .
Precautionary Measures
Based on the hazard profile, the following precautionary statements apply:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Supplier | Country | Product List Count |
---|---|---|
Capot Chemical Co., Ltd. | China | 29792 |
CONIER CHEM AND PHARMA LIMITED | China | 49476 |
Guangzhou Yuheng Pharmaceutical Technology Co., Ltd | China | 21142 |
Jilin Chinese Academy of Sciences-yanshen Technology | China | 42056 |
Chemsky(shanghai)International Co.,Ltd. | China | 32321 |
This information suggests widespread availability of the compound for research purposes .
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
Usbiological | 288009 | 50mg | $721 |
AK Scientific | 7663AH | 1g | $1545 |
Chemenu | CM134564 | 1g | $2392 |
This pricing information was last updated on December 16, 2021, and may have changed since then .
Future Research Directions
Structure Optimization
Future research directions include structural modifications of Pyrazolo[1,5-A]pyridin-3-ylboronic acid to enhance its efficacy, selectivity, and pharmacokinetic properties. Such modifications could lead to more potent and selective compounds targeting specific biological pathways.
Expanded Therapeutic Applications
While current research highlights potential applications in cancer therapy, further investigations could reveal efficacy in other therapeutic areas. The compound's ability to interact with various biological targets suggests potential applications beyond oncology.
Mechanistic Studies
More detailed investigations into the precise mechanisms by which Pyrazolo[1,5-A]pyridin-3-ylboronic acid interacts with biological targets could provide valuable insights for rational drug design and development of related compounds with enhanced properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume